molecular formula C25H25N5O4S B2639998 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1019098-72-6

2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2639998
CAS No.: 1019098-72-6
M. Wt: 491.57
InChI Key: AOXZTGZUMYERIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with an amino group at position 5, a phenylamino group at position 3, and a phenylsulfonyl group at position 2. The acetamide side chain is attached to a 2-methoxy-5-methylphenyl group, contributing to its unique physicochemical and pharmacological profile. The sulfonyl moiety enhances metabolic stability compared to thioether derivatives, while the methoxy and methyl groups on the phenyl ring influence lipophilicity and bioavailability .

Properties

IUPAC Name

2-[5-amino-3-anilino-4-(benzenesulfonyl)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-17-13-14-21(34-2)20(15-17)28-22(31)16-30-24(26)23(35(32,33)19-11-7-4-8-12-19)25(29-30)27-18-9-5-3-6-10-18/h3-15H,16,26H2,1-2H3,(H,27,29)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXZTGZUMYERIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Core: Starting with a hydrazine derivative and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.

    Introduction of Substituents: The amino, phenylamino, and phenylsulfonyl groups are introduced via nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the pyrazole derivative with 2-methoxy-5-methylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration, or bromine for bromination.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Overview

2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with notable potential in various scientific fields, including chemistry, biology, and medicinal research. Its unique molecular structure, characterized by a pyrazole ring and multiple functional groups, suggests diverse applications ranging from drug development to industrial uses.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structure allows researchers to explore new reaction mechanisms and pathways, contributing to advancements in synthetic organic chemistry.

Biology

Biologically, 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is being investigated for its potential as:

  • Enzyme Inhibitor : Its structural features suggest it could inhibit specific enzymes, which may have implications in treating diseases.
  • Ligand in Receptor Studies : The compound may interact with various biological targets, making it suitable for receptor binding studies.

Medicine

In medicinal chemistry, this compound shows promise as a lead candidate for developing new therapeutic agents. Potential applications include:

  • Anti-cancer Agents : Given its structural complexity and potential biological activity, it could be optimized for targeting cancer cells.
  • Anti-inflammatory Drugs : Its mechanism of action may involve modulation of inflammatory pathways.

Industrial Applications

In industrial contexts, this compound may be utilized in:

  • Material Development : The unique properties of the compound could lead to the creation of new materials.
  • Intermediate Synthesis : It can serve as an intermediate in the production of other valuable chemicals.

Research indicates that compounds within the pyrazole family exhibit diverse biological activities. The specific biological activity of 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is under investigation for its therapeutic potential in various diseases. Studies have suggested that it may act as an anti-inflammatory agent or possess anticancer properties, warranting further exploration through in vitro and in vivo assays.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include pyrazole- and triazole-based acetamides with variations in substituents and heterocyclic rings. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole 5-amino, 3-(phenylamino), 4-(phenylsulfonyl), N-(2-methoxy-5-methylphenyl)acetamide ~497.56 High metabolic stability due to sulfonyl group; moderate solubility in polar solvents
2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () Pyrazole + oxadiazole 4-oxadiazolyl, 3-(methylsulfanyl), N-(2-chlorobenzyl) ~528.04 Lower solubility (hydrophobic chlorobenzyl); potential for halogen-mediated receptor interactions
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole 4-allyl, 5-(pyridinyl), sulfanyl group ~478.54 Enhanced π-π stacking (pyridinyl); allyl group may improve membrane permeability
2-[(4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives () Triazole + furan 5-furanyl, sulfanyl ~320–380 (varies) Anti-exudative activity reported in rodent models; furan enhances polarity

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s methoxy and methyl groups balance hydrophobicity, whereas chlorobenzyl () and allyl () substituents reduce aqueous solubility.
  • Antiproliferative Potential: Hydroxyacetamide triazoles () exhibit cytotoxicity, but the target’s phenylsulfonyl group may alter target specificity .

Stability and Metabolic Considerations

  • The phenylsulfonyl group in the target compound resists oxidative metabolism compared to methylsulfanyl () or sulfanyl () groups, which are prone to S-oxidation .
  • The 2-methoxy-5-methylphenyl acetamide moiety may reduce hepatic clearance via steric hindrance of cytochrome P450 enzymes.

Biological Activity

The compound 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H22N4O2S
  • Molecular Weight : 382.48 g/mol

The biological activity of pyrazole derivatives typically involves interaction with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Kinases : Pyrazole derivatives have been shown to inhibit specific protein kinases, which play critical roles in cell signaling pathways related to cancer and inflammation.
  • Antioxidant Activity : Some studies suggest that pyrazole compounds may possess antioxidant properties, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of kinase
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation

Case Studies and Research Findings

  • Anticancer Activity
    A study highlighted the compound's ability to inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential as a therapeutic agent against certain cancers .
  • Antioxidant Properties
    Research conducted on similar pyrazole derivatives showed promising results in scavenging free radicals. The compound exhibited an IC50 value comparable to established antioxidants, suggesting it could be utilized in formulations aimed at reducing oxidative damage .
  • Anti-inflammatory Effects
    In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.